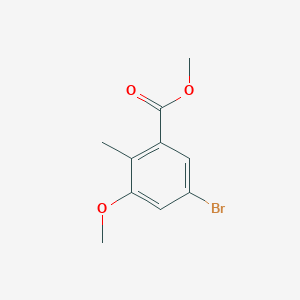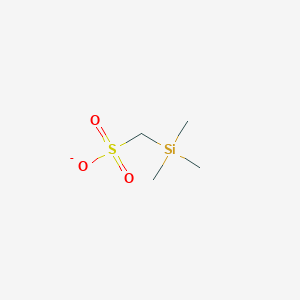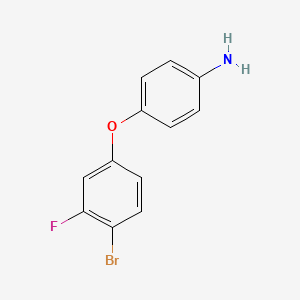
4-(4-Bromo-3-fluorophenoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromo-3-fluorophenoxy)aniline is an organic compound with the molecular formula C12H9BrFNO It is a derivative of aniline, where the aniline ring is substituted with a bromo and a fluoro group on the phenoxy moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3-fluorophenoxy)aniline typically involves the following steps:
Nitration and Reduction: The starting material, 4-bromo-3-fluoroaniline, can be synthesized by nitration of 4-bromo-3-fluorobenzene followed by reduction of the nitro group to an amine.
Nucleophilic Substitution: The phenoxy group can be introduced via a nucleophilic substitution reaction where 4-bromo-3-fluoroaniline reacts with a suitable phenol derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps to obtain the desired product with high purity. The use of eco-friendly solvents and catalysts is often considered to minimize environmental impact.
化学反应分析
Types of Reactions
4-(4-Bromo-3-fluorophenoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The aniline group can undergo oxidation to form nitroso or nitro derivatives, and reduction to form amines.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used.
Nucleophilic Substitution: Strong bases like sodium hydride or potassium carbonate are used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted anilines.
Coupling: Formation of biaryl compounds.
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of primary or secondary amines.
科学研究应用
4-(4-Bromo-3-fluorophenoxy)aniline has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drugs and active pharmaceutical ingredients.
Materials Science: Used in the development of new materials with specific properties, such as conductive polymers or liquid crystals.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用机制
The mechanism of action of 4-(4-Bromo-3-fluorophenoxy)aniline depends on its application:
In Organic Synthesis: Acts as a nucleophile or electrophile in various reactions.
In Biological Systems: May interact with specific enzymes or receptors, leading to biological effects. The exact molecular targets and pathways would depend on the specific context of its use.
相似化合物的比较
Similar Compounds
4-Fluoroaniline: Similar structure but lacks the bromo group.
4-Bromoaniline: Similar structure but lacks the fluoro group.
4-(4-Fluorophenoxy)aniline: Similar structure but lacks the bromo group.
Uniqueness
4-(4-Bromo-3-fluorophenoxy)aniline is unique due to the presence of both bromo and fluoro substituents on the phenoxy moiety. This dual substitution can influence its reactivity and properties, making it a valuable compound for specific synthetic and research applications.
属性
分子式 |
C12H9BrFNO |
|---|---|
分子量 |
282.11 g/mol |
IUPAC 名称 |
4-(4-bromo-3-fluorophenoxy)aniline |
InChI |
InChI=1S/C12H9BrFNO/c13-11-6-5-10(7-12(11)14)16-9-3-1-8(15)2-4-9/h1-7H,15H2 |
InChI 键 |
SSWCSRBUBUSFDW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N)OC2=CC(=C(C=C2)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


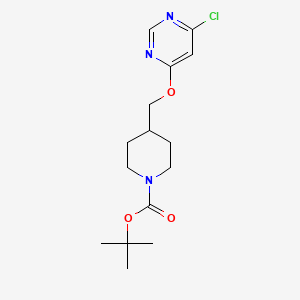
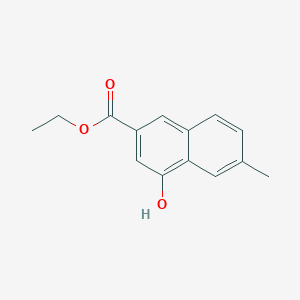
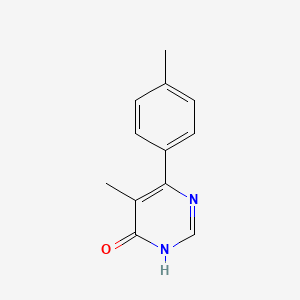
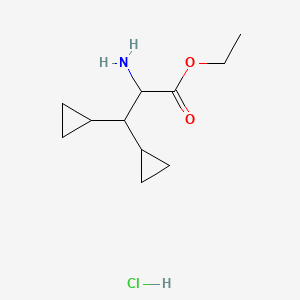
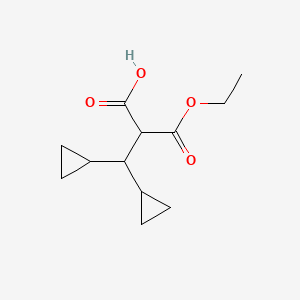
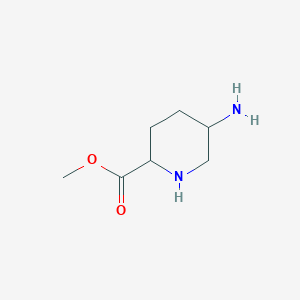
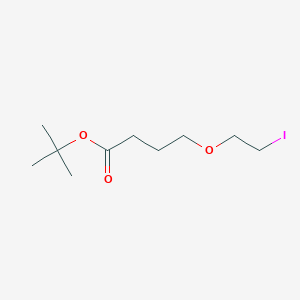
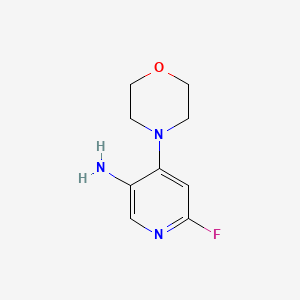
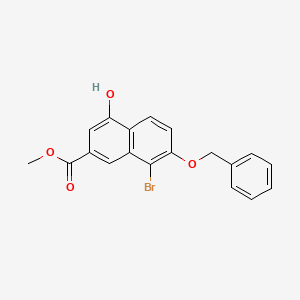
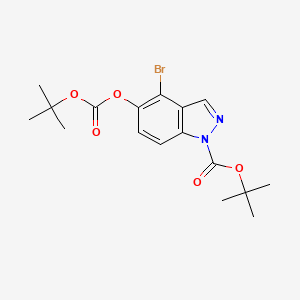
![2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)-](/img/structure/B13927724.png)
